1-O-Octadecyl-2-O-methylglycerol-3-glucopyranoside
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Overview
Description
1-O-Octadecyl-2-O-methylglycerol-3-glucopyranoside, commonly known as MOG, is a glycolipid molecule that has been extensively studied for its potential applications in scientific research. MOG is a derivative of monogalactosyl diacylglycerol (MGDG), a major component of plant chloroplast membranes. MOG has unique properties that make it an attractive molecule for use in various research applications.
Mechanism Of Action
MOG functions as a surfactant, meaning it has both hydrophilic and hydrophobic properties. This allows MOG to interact with both water-soluble and lipid-soluble molecules, making it an effective tool for solubilizing and stabilizing membrane proteins. MOG has also been shown to interact with lipid bilayers, altering their properties and potentially affecting membrane protein function.
Biochemical And Physiological Effects
MOG has been shown to have minimal toxicity and is generally considered to be biocompatible. However, MOG can interact with cell membranes and alter their properties, potentially affecting cellular function. Additionally, MOG has been shown to have immunomodulatory effects, potentially affecting the immune response.
Advantages And Limitations For Lab Experiments
MOG has several advantages for use in lab experiments, including its ability to solubilize and stabilize membrane proteins, its biocompatibility, and its potential as a drug delivery system. However, MOG is a complex molecule that requires specialized knowledge and equipment for synthesis and use. Additionally, MOG can interact with cell membranes and alter their properties, potentially affecting experimental outcomes.
Future Directions
There are several potential future directions for research involving MOG. One area of interest is the development of MOG-based drug delivery systems, which could have applications in cancer treatment and other therapeutic areas. Additionally, further research is needed to fully understand the mechanism of action of MOG and its effects on cellular function. Finally, there is potential for the development of new methods for MOG synthesis and modification, which could enhance its utility as a research tool.
Synthesis Methods
MOG can be synthesized through a multi-step process involving the extraction of 1-O-Octadecyl-2-O-methylglycerol-3-glucopyranoside from plant membranes, followed by chemical modification to create the desired MOG molecule. The synthesis of MOG is a complex process that requires specialized knowledge and equipment.
Scientific Research Applications
MOG has been used in various scientific research applications, including membrane protein studies, lipid-protein interactions, and drug delivery systems. MOG has been shown to enhance the solubility and stability of membrane proteins, making it a valuable tool for structural and functional studies. Additionally, MOG has been used as a carrier molecule for drug delivery, as it can effectively transport hydrophobic drugs across cell membranes.
properties
CAS RN |
114029-87-7 |
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Product Name |
1-O-Octadecyl-2-O-methylglycerol-3-glucopyranoside |
Molecular Formula |
C28H56O8 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-methoxy-3-octadecoxypropoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C28H56O8/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-34-21-23(33-2)22-35-28-27(32)26(31)25(30)24(20-29)36-28/h23-32H,3-22H2,1-2H3/t23?,24-,25-,26+,27-,28-/m1/s1 |
InChI Key |
NAIOLCDHMKOXNO-UTXZCJAZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COC1C(C(C(C(O1)CO)O)O)O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COC1C(C(C(C(O1)CO)O)O)O)OC |
synonyms |
1-O-octadecyl-2-O-methylglycerol-3-glucopyranoside OMGGP |
Origin of Product |
United States |
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